2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid
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Overview
Description
2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid is a pyrazole derivative Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid typically involves the bromination of 1,3-dimethylpyrazole followed by carboxylation. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of pyrazole synthesis, such as the use of brominating agents and carboxylation reactions, can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Carboxylation Agents: Such as carbon dioxide or carboxylic acids for introducing carboxyl groups.
Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions include various substituted pyrazoles and carboxylated derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anti-inflammatory properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its effects on various biological systems, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and carboxyl group make it a versatile intermediate for further chemical modifications, enhancing its utility in various research and industrial applications .
Properties
Molecular Formula |
C7H9BrN2O2 |
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Molecular Weight |
233.06 g/mol |
IUPAC Name |
2-(4-bromo-2,5-dimethylpyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C7H9BrN2O2/c1-4-7(8)5(3-6(11)12)10(2)9-4/h3H2,1-2H3,(H,11,12) |
InChI Key |
BHCYPCUHTLLIQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Br)CC(=O)O)C |
Origin of Product |
United States |
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